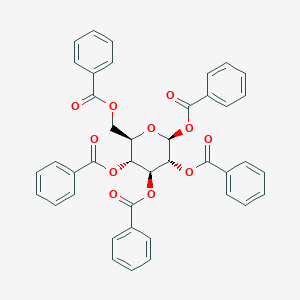

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE

Description

Discovery and Early Investigations

The foundation for understanding 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose was established through Emil Fischer's groundbreaking work on carbohydrate chemistry in the late 19th century. Fischer's determination of the D-glucose structure provided the essential framework for subsequent research on glucose derivatives, including benzoylated compounds. His arbitrary yet correct assumption that the hydroxyl group of D-glucose at carbon 5 positioned on the right side led to the elucidation of glucose's complete stereochemistry, which was crucial for later developments in protected glucose derivatives.

During this pioneering period, Fischer developed the glycosylation reaction that now bears his name—Fischer glycosidation—which refers to the formation of glycosides through the reaction of aldoses or ketoses with alcohols in the presence of acid catalysts. This reaction, discovered between 1893 and 1895, represented a significant advancement in carbohydrate chemistry, allowing for the controlled modification of sugar molecules. The Fischer glycosidation reaction established an equilibrium process that could lead to mixtures of ring size isomers and anomers, with reaction time influencing the predominant products.

Early benzoylation procedures for glucose were likely developed as protective group strategies gained importance in carbohydrate chemistry. The necessity to differentiate between the multiple hydroxyl groups in glucose drove the development of selective benzoylation techniques. The fully benzoylated derivative emerged as researchers sought complete protection of all hydroxyl groups in the glucose molecule.

Table 1: Key Historical Developments in the Discovery of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose

Evolution of Research Applications

The research applications of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose have diversified considerably over time. Initially valued primarily as a protected form of glucose, its utility expanded as researchers discovered its specific reactivity patterns and potential as a glycosyl donor.

A significant development in the compound's application emerged through thioglycoside synthesis. Cao et al. demonstrated that fully benzoylated sugars could serve as precursors for thioglycosides through treatment with EtSH in the presence of SnCl4. Specifically, they prepared ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside from the corresponding penta-O-benzoate, illustrating the utility of fully benzoylated sugars in generating valuable glycosyl donors.

The compound's synthesis methods evolved substantially over time. When D-glucose is treated with Bz2O–Et3N reagent, it produces almost exclusively the β-anomer of the penta-O-benzoylated product. This stereoselective benzoylation represents a significant advancement in controlling the anomeric configuration, which is critical for subsequent glycosylation reactions. The preference for β-configuration under these conditions demonstrates the influence of neighboring group participation in benzoylation reactions.

The reaction of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose with nucleophiles has provided valuable insights into its reactivity. For example, its reaction with piperidine produces N-(3,4,6-tri-O-benzoyl-β-D-glucopyranosyl)piperidine as the initial product, highlighting the preferential reactivity of the anomeric benzoate group compared to others in the molecule. This selective reactivity at the anomeric position is crucial for developing effective glycosylation strategies.

Phase-transfer catalysis represents another milestone in the compound's research evolution. In studies of phase-transfer-catalyzed D-glucosylation, 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose emerged as a minor side product. While not the primary target in these reactions, its formation highlighted its presence in various synthetic pathways involving protected glucose derivatives.

Modern developments in the synthesis and application of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose include the exploration of microwave-assisted techniques. Although not directly applied to this specific compound in the literature reviewed, microwave irradiation has been successfully employed to accelerate Fischer glycosylation reactions, reducing reaction times from hours to minutes. This suggests potential for applying similar techniques to benzoylation reactions, which could significantly improve the efficiency of synthesizing 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose.

Table 2: Evolution of Synthetic Methods for 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose

Position in Contemporary Carbohydrate Chemistry

In modern carbohydrate chemistry, 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose occupies a prominent position as both a commercial product and a versatile synthetic intermediate. The compound is readily available from commercial suppliers, indicating its sustained relevance and demand in chemical research and industry.

The physical and chemical properties of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose make it particularly valuable in contemporary applications. With the molecular formula C41H32O11 and a molecular weight of 700.69 g/mol, it typically appears as a white to off-white crystalline solid with good solubility in organic solvents such as chloroform and methanol but limited water solubility due to its hydrophobic benzoyl groups. These properties facilitate its use in various organic synthesis procedures while presenting challenges in aqueous environments.

The compound is known by several synonyms, including β-D-Glucose-pentabenzoate, beta-D-Glucopyranose pentabenzoate, and [(2S,3R,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate]. Its CAS number is 14679-57-3, providing a standardized identification in chemical databases and literature.

In contemporary carbohydrate synthesis, 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose serves multiple functions:

First, it functions as a key intermediate in regioselective protection strategies. Recent research by comparing regioselectivity patterns for O- and S-glycosides has demonstrated how anomeric configuration and substituents influence benzoylation reactions. This understanding enables more controlled approaches to partially protected derivatives, with implications for the synthesis of complex oligosaccharides.

Second, the compound serves as an important glycosyl donor in various glycosylation scenarios. The benzoate groups provide advantages through their stability under various reaction conditions, selective removability, and neighboring group participation that influences stereochemical outcomes in glycosylation reactions. This makes 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose particularly valuable when benzoate groups are desired as protecting groups in final products.

Researchers have explored the compound's potential in automated carbohydrate synthesis platforms, where protected building blocks are essential components. As glycoscience advances toward more complex target structures, 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose continues to serve as a versatile building block that enables precise construction of elaborate carbohydrate architectures.

Table 3: Contemporary Applications of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose

Recent research has established 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose as a model compound for exploring fundamental concepts in carbohydrate chemistry. Studies on its reactivity patterns, particularly at the anomeric position, continue to provide insights that shape our understanding of glycosylation mechanisms. Despite challenges associated with its hydrophobicity and potential steric hindrance in certain reactions, the compound remains indispensable in both academic research and industrial applications.

Commercial availability data indicates the compound's continued industrial relevance. Current market offerings show prices ranging from approximately €2,659 for 1 kg to €4,557 for 2 kg, with delivery timeframes extending several weeks, suggesting specialized production rather than bulk manufacturing.

As research in carbohydrate chemistry continues to expand toward biological applications, materials science, and drug development, 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose will likely maintain its importance as a versatile building block that bridges classical protection strategies with modern synthetic methodologies in glycoscience.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-WJZQQGDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

Starting Material : β-D-Glucopyranose (1 equiv.)

-

Benzoylating Agent : Benzoyl chloride (5–6 equiv.)

-

Base : Pyridine (10–15 equiv.)

-

Solvent : Anhydrous dichloromethane (DCM) or pyridine

-

Temperature : 0°C to room temperature (RT)

-

Reaction Time : 12–24 hours

Experimental Workflow

-

Activation of Hydroxyl Groups :

β-D-Glucopyranose is dissolved in anhydrous DCM, and pyridine is added under nitrogen. The mixture is cooled to 0°C, and benzoyl chloride is introduced dropwise to minimize exothermic side reactions. -

Esterification :

The reaction is warmed to RT and stirred until TLC analysis (hexanes/EtOAc 7:3) confirms complete consumption of the starting material. -

Workup :

The crude product is washed sequentially with 1 M HCl (to remove pyridine residues), saturated NaHCO₃ (to neutralize excess benzoyl chloride), and brine. The organic layer is dried over Na₂SO₄ and concentrated in vacuo. -

Purification :

Column chromatography on silica gel (hexanes/EtOAc gradient) yields the pure product as a white solid. Typical isolated yields range from 70% to 85%.

Optimization of Reaction Conditions

Solvent Selection

Stoichiometry and Temperature

Base Compatibility

-

Pyridine vs. DMAP : 4-Dimethylaminopyridine (DMAP) accelerates acylation but increases cost.

-

Triethylamine : Less effective due to poorer solubility in DCM.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Comparative Analysis of Synthetic Routes

Direct vs. Stepwise Benzoylation

| Parameter | Direct Method | Stepwise Method |

|---|---|---|

| Yield | 70–85% | 50–65% |

| Purity | ≥95% (after chromatography) | ≥90% (requires multiple purifications) |

| Anomerization Risk | Low (if T < 20°C) | Moderate (during deprotection steps) |

Cost and Scalability

-

Direct Method : Cost-effective for large-scale synthesis due to fewer steps.

-

Stepwise Method : Preferred for synthesizing analogs with mixed protecting groups.

Challenges and Limitations

-

Anomeric Control :

Prolonged reaction times or elevated temperatures promote α-anomer formation, necessitating strict temperature control. -

Byproduct Formation :

Over-benzoylation at the anomeric center can occur with excess benzoyl chloride, requiring careful stoichiometry. -

Moisture Sensitivity :

Hydrolysis of benzoyl groups necessitates anhydrous conditions throughout the synthesis.

Recent Advances and Modifications

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.

Reduction: The compound can be reduced to remove the benzoyl groups, typically using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Glucose and benzoic acid.

Reduction: Glucose.

Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Structural Studies :

- The compound is utilized in structural analysis to understand the conformation of carbohydrates. Its bulky benzoyl groups provide insights into steric effects and molecular interactions.

-

Synthesis of Glycoconjugates :

- It serves as a precursor for synthesizing more complex glycoconjugates, which are essential in various biological processes and therapeutic applications.

-

Biological Studies :

- Investigates carbohydrate interactions with proteins and enzymes. This is crucial for understanding biological recognition processes and metabolic pathways.

-

Medicinal Chemistry :

- Explored for potential drug design applications, particularly in developing carbohydrate-based therapeutics that can target specific biological pathways.

- Industrial Applications :

Case Study 1: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- A study demonstrated that related glycosides could inhibit biofilm formation by Staphylococcus aureus, highlighting their potential application in preventing infections associated with biofilms .

Case Study 2: Glycoconjugate Synthesis

In a study focused on synthesizing glycoconjugates:

Mechanism of Action

The mechanism of action of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE primarily involves its role as a biochemical reagent. It interacts with various enzymes and proteins involved in carbohydrate metabolism and recognition. The benzoyl groups provide steric hindrance and electronic effects that can influence the reactivity and binding properties of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1,2,3,4,6-Penta-O-benzoyl-beta-D-glucopyranose and analogous compounds:

*Estimated based on substituent contributions.

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Benzoyl vs. Galloyl: Benzoyl groups impart lipophilicity, favoring organic-phase reactions, whereas galloyl derivatives (with polar hydroxyl groups) exhibit enhanced water solubility and antioxidant activity due to free phenolic hydroxyls .

- Trimethylsilyl (TMS) : TMS derivatives are volatile and thermally stable, suited for gas chromatography but less stable in aqueous conditions compared to benzoyl .

- Benzyl vs. Acetyl: Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal, while acetyl groups are easily cleaved under basic or acidic conditions .

Biological Activity

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is a synthetic derivative of glucose where all hydroxyl groups are substituted with benzoyl groups. This compound is primarily used in glycobiology research due to its unique structural properties that influence its biological activity. The compound's mechanism of action involves interactions with various enzymes and proteins related to carbohydrate metabolism and recognition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{19}H_{18}O_{5}

- Molecular Weight : 342.34 g/mol

- CAS Number : 14679-57-3

The presence of five benzoyl groups imparts significant steric hindrance and electronic effects, which can alter the reactivity and binding properties compared to other glycosides.

This compound functions primarily as a biochemical reagent. It interacts with enzymes involved in carbohydrate metabolism and can modulate the activity of glycosyltransferases and glycosidases. The benzoyl substitutions enhance the compound's stability and solubility in organic solvents, making it suitable for various biochemical applications.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that similar glycosides can inhibit biofilm formation by Staphylococcus aureus without affecting bacterial growth directly. This suggests a potential application in preventing infections associated with biofilms .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is helpful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2,3,4,6-PENTA-O-ACETYL-beta-D-GLUCOPYRANOSE | Acetyl derivatives | Less potent than benzoyl derivatives |

| 1,2,3,4,6-PENTA-O-GALLAYL-beta-D-GLUCOPYRANOSE | Galloyl derivatives | Strong anticancer and anti-inflammatory |

| 1,2,3-Tri-O-benzoyl-alpha-D-glucopyranose | Partial benzoylation | Moderate enzyme inhibition |

This table highlights that while benzoyl derivatives tend to have enhanced biological activities compared to acetyl derivatives due to their steric effects.

Case Studies

Several studies have explored the biological activities of glucosides similar to this compound:

- Antibacterial Study : A study demonstrated that benzoylated glucosides could inhibit biofilm formation at low concentrations (IC₅₀ values around 3.6 μM) without cytotoxic effects on human cells .

- Anticancer Mechanisms : Research on PGG indicated that it could significantly suppress tumor growth in animal models by inducing apoptosis and inhibiting cell proliferation pathways . While direct studies on this compound are lacking in this area specifically, these findings suggest potential avenues for further investigation.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR are indispensable for confirming regioselectivity and benzoyl group placement. For example, downfield shifts of anomeric protons (~δ 6.0–6.5 ppm) confirm β-configuration .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na] at m/z ~1050).

- IR spectroscopy : Strong carbonyl stretches (~1720 cm) confirm ester bonds.

How can researchers resolve contradictions in reported solubility data for this compound under varying experimental conditions?

Advanced

Solubility discrepancies arise from crystallinity, solvent polarity, and temperature. For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Acetone | 15.2 | 25 | |

| Ethanol | 2.1 | 18 |

- Methodological approach : Conduct systematic solubility studies using standardized protocols (e.g., shake-flask method) across solvents and temperatures. Differential scanning calorimetry (DSC) can assess crystallinity’s role in solubility variations .

What strategies address challenges in achieving regioselective benzoylation during synthesis?

Q. Advanced

- Orthogonal protecting groups : Use tert-butyldiphenylsilyl (TBDPS) or acetyl groups to block specific hydroxyls, enabling stepwise benzoylation .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature. For instance, low temperatures favor kinetic products (e.g., 2-O-benzoylation), while prolonged heating drives thermodynamic outcomes .

- Enzymatic methods : Lipases or acyltransferases can enhance selectivity, though scalability remains a challenge.

What are the primary applications of this compound in glycosylation reactions or carbohydrate chemistry?

Q. Basic

- Glycosyl donor : The benzoyl groups stabilize the anomeric center, making it a precursor for oligosaccharide synthesis via glycosylation (e.g., Koenigs-Knorr reaction) .

- Protecting group strategy : Its stability under acidic conditions allows selective deprotection for complex carbohydrate architectures .

How to design experiments to study the compound's stability under different storage or reaction conditions?

Q. Advanced

- Factorial design : Test variables like temperature (4°C vs. 25°C), humidity, and light exposure using a 2 factorial design to identify degradation pathways .

- Accelerated aging : Use Arrhenius modeling to predict shelf-life by monitoring decomposition (e.g., via HPLC) at elevated temperatures .

What purification methods are optimal for isolating this compound post-synthesis?

Q. Basic

- Column chromatography : Silica gel with EtOAc/hexanes (2:1) achieves >95% purity .

- Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray diffraction validation .

How can computational models or AI enhance the synthesis or application of this compound?

Q. Advanced

- COMSOL Multiphysics : Simulate reaction kinetics to optimize benzoylation efficiency .

- Machine learning : Train models on historical reaction data to predict optimal solvents, catalysts, or temperatures for novel derivatives .

What theoretical frameworks guide the use of this compound in drug delivery or polymer research?

Q. Basic

- Glycoscience theory : Its amphiphilic structure aligns with micelle or liposome formation theories for drug encapsulation .

- Polymer chemistry : Benzoyl groups provide steric bulk, influencing polymer backbone rigidity in biodegradable materials .

How to replicate earlier studies with new methodologies to resolve unanswered questions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.